N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide: is a synthetic organic compound with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol
Mechanism of Action
Target of Action
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a compound that has been synthesized and studied for its potential pharmacological activities . . Thiazole derivatives, which include this compound, have been found to exhibit various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the function or activity of the target, which can in turn result in the observed pharmacological effects.
Biochemical Pathways
The compound’s potential anti-inflammatory activity suggests that it may interact with pathways involved in inflammation .
Result of Action
The compound’s potential anti-inflammatory activity suggests that it may have effects on immune cells and inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide typically involves the formation of the chromeno-thiazole core followed by the introduction of the butyramide group. One common method involves the cyclization of appropriate precursors under specific conditions to form the chromeno-thiazole ring system. The butyramide group is then introduced through an amidation reaction .
Chemical Reactions Analysis
Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at reactive sites within the chromeno-thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of chromeno-thiazole exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Comparison with Similar Compounds
- N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)propionamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
Comparison: N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is unique due to the presence of the butyramide group, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for specific applications.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, biochemical pathways, and relevant case studies.
Target of Action
The compound primarily targets various biological pathways involved in inflammation and cell proliferation. Its thiazole derivative structure allows it to interact with multiple cellular targets through various mechanisms, including:
- Donor-Acceptor Interactions : The electron-rich thiazole moiety can form interactions with electron-deficient sites on target proteins.
- Nucleophilic Reactions : The presence of nucleophilic sites in the compound enables it to participate in nucleophilic substitution reactions, which can modify target proteins.
- Oxidation Reactions : The compound can undergo oxidation, potentially leading to the formation of reactive intermediates that may exert biological effects.
Biochemical Pathways
This compound is believed to influence several biochemical pathways:
- Anti-inflammatory Pathways : Studies indicate that this compound may inhibit pro-inflammatory cytokines and modulate immune cell activity, suggesting its potential use in treating inflammatory disorders.
- Anticancer Activity : Preliminary research shows that derivatives of chromeno-thiazole compounds can induce apoptosis in cancer cell lines, indicating a possible mechanism for anticancer activity.
Biological Activities
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages.
- Cytotoxicity :
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 15 μM, suggesting potent anticancer activity. Molecular docking studies further supported these findings by revealing strong interactions between the compound and key proteins involved in cell cycle regulation .
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in the secretion of pro-inflammatory cytokines compared to control groups, highlighting its potential as an anti-inflammatory agent.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-5-12(17)15-14-16-13-9-6-3-4-7-10(9)18-8-11(13)19-14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHIIUVQMGUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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